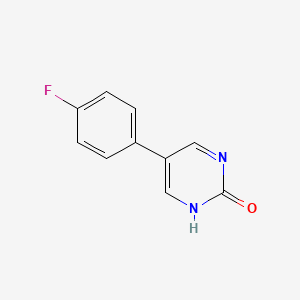

5-(4-Fluorophenyl)pyrimidin-2(1H)-one

説明

5-(4-Fluorophenyl)pyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a fluorophenyl substituent at the C-5 position of the pyrimidin-2(1H)-one ring. Pyrimidinone derivatives are known for their ability to interact with biological targets such as kinases and receptors, making them valuable scaffolds in drug discovery. The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic properties .

特性

CAS番号 |

75175-33-6 |

|---|---|

分子式 |

C10H7FN2O |

分子量 |

190.17 g/mol |

IUPAC名 |

5-(4-fluorophenyl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14) |

InChIキー |

DEIFSYDIAKJGKZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CNC(=O)N=C2)F |

正規SMILES |

C1=CC(=CC=C1C2=CNC(=O)N=C2)F |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

- Electron-withdrawing groups (e.g., -CN, -CF₃) at C-5 improve antiproliferative potency by enhancing binding to kinase targets (e.g., c-Met) .

- Fluorophenyl vs. Cyanophenyl: The 3-cyanophenyl analog (31e) shows 100-fold higher activity than fluorophenyl derivatives, likely due to stronger hydrogen bonding with kinase active sites .

- Stereochemistry : (R)-enantiomers (e.g., (R)-31e) exhibit significantly higher activity than (S)-enantiomers, emphasizing the role of chiral centers in target recognition .

Role of Spacer and Linker Modifications

Pyrimidin-2(1H)-one derivatives often incorporate spacers to optimize interactions with biological targets:

Key Observations:

準備方法

Reaction Overview

Electrochemical synthesis offers a green chemistry approach to pyrimidin-2(1H)-ones. Kong et al. developed a one-pot method involving three components: an aldehyde, an amidine derivative, and a methyl ketone. The reaction proceeds via initial thermal cyclization followed by electrochemical oxidation.

Experimental Protocol

- Reactants :

- Aldehyde (0.3 mmol)

- Amidino acetate (0.75 mmol)

- Methyl ketone (0.6 mmol)

- Conditions :

- Workup :

- Purification via silica gel chromatography (CH₂Cl₂/EtOH, 80:1 to 40:1).

Yield and Characterization

The method achieves a 72% yield for structurally analogous pyrimidin-2(1H)-ones. Key characterization data include:

- ¹H NMR : Aromatic protons resonate at δ 7.70–7.28 ppm, with a deshielded NH proton at δ 13.91 ppm.

- HRMS : Molecular ion peak at m/z 294.1102 (calculated for C₁₈H₁₆FN₂O⁺).

Suzuki Coupling Followed by Demethylation

Synthetic Pathway

This two-step approach leverages palladium-catalyzed cross-coupling and subsequent demethylation:

Optimization Insights

Performance Metrics

Cyclocondensation with Fluoroenolate Precursors

Methodology

Schmidt et al. demonstrated a cyclocondensation strategy using potassium 2-cyano-2-fluoroethenolate (8 ) and amidine hydrochlorides:

Advantages and Limitations

- Mild Conditions : No need for high temperatures or inert atmospheres.

- Yield : 65–89% for 5-fluoro-4-aminopyrimidines.

- Scope Limitation : Electron-deficient amidines require extended reaction times (24 hours).

Comparative Analysis of Preparation Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。